molecular formula C21H20N4OS B11202571 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B11202571
M. Wt: 376.5 g/mol
InChI Key: OPJBEDCOFKASCH-UHFFFAOYSA-N
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Description

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidoindole core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This compound’s combination of a pyrimidoindole core with sulfanyl and acetamide groups makes it a valuable molecule for various applications.

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H20N4OS/c1-13-3-6-15(7-4-13)10-22-18(26)11-27-21-20-19(23-12-24-21)16-9-14(2)5-8-17(16)25-20/h3-9,12,25H,10-11H2,1-2H3,(H,22,26)

InChI Key

OPJBEDCOFKASCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)C

Origin of Product

United States

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